methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate
Overview
Description
This compound is a benzoate ester with methoxy and methylthio substituents. Benzoate esters are often used in organic synthesis. They are typically prepared by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring core with the various substituents attached. The methoxy and methylthio groups are electron-donating, which could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group in this compound would likely make it polar and capable of participating in hydrogen bonding. The exact properties would need to be determined experimentally .Scientific Research Applications
Methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit potent antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate involves the inhibition of chitin synthesis in the cell wall of fungi and insects. Chitin is an essential component of the cell wall, and its inhibition leads to the disruption of the cell wall, ultimately leading to the death of the organism.
Biochemical and Physiological Effects
This compound has been found to exhibit minimal toxicity to mammals, making it a potential candidate for therapeutic applications. It has been found to exhibit no significant effects on the liver and kidney function in animal models. However, this compound has been found to exhibit some neurotoxicity in insects, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
Methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has several advantages for lab experiments, including its potent antifungal and antimicrobial properties, low toxicity to mammals, and ease of synthesis. However, some limitations of this compound include its neurotoxicity in insects, making it unsuitable for insect studies.
Future Directions
For the research on methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate include the development of novel antifungal and antimicrobial agents, the study of the mechanism of chitin synthesis, and the potential therapeutic applications in the field of medicine.
properties
IUPAC Name |
methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-10-11(23-3)8-9-13(15)16(19)18-14-7-5-4-6-12(14)17(20)22-2/h4-10H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDDILYUMVZJCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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